molecular formula C13H11N3O2 B5843960 7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol

7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol

Cat. No.: B5843960
M. Wt: 241.24 g/mol
InChI Key: VMPDOHHNYGGTSD-UHFFFAOYSA-N
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Description

7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol is an organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a methyl group

Properties

IUPAC Name

7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-7-3-4-9-6-10(12-14-8(2)18-16-12)13(17)15-11(9)5-7/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPDOHHNYGGTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol typically involves the formation of the quinoline core followed by the introduction of the oxadiazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline core and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted quinoline and oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity. The quinoline core can intercalate with DNA, affecting transcription and replication processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-methylquinoline and 4-hydroxyquinoline share the quinoline core.

    Oxadiazole Derivatives: Compounds such as 3-(4-methyl-1,2,4-oxadiazol-3-yl)benzoic acid and 5-methyl-1,2,4-oxadiazole-3-carboxylic acid share the oxadiazole ring.

Uniqueness

7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol is unique due to the combination of the quinoline and oxadiazole moieties, which imparts distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for further research and development.

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